molecular formula C11H12O3 B8557359 4-Methoxymethoxy-3-vinyl-benzaldehyde

4-Methoxymethoxy-3-vinyl-benzaldehyde

Cat. No.: B8557359
M. Wt: 192.21 g/mol
InChI Key: RBOOALXTIKDJCP-UHFFFAOYSA-N
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Description

4-Methoxymethoxy-3-vinyl-benzaldehyde is a substituted benzaldehyde derivative featuring a methoxymethoxy group (-OCH2OCH3) at the para (4-) position and a vinyl group (-CH=CH2) at the meta (3-) position. The methoxymethoxy group enhances steric bulk and polarity compared to simple alkoxy substituents, while the vinyl group introduces conjugation and opportunities for further functionalization (e.g., cycloadditions, polymerizations) . Such derivatives are typically synthesized via etherification and alkylation strategies, as seen in related compounds like 4-(cyclopropylmethoxy)benzaldehyde .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-ethenyl-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C11H12O3/c1-3-10-6-9(7-12)4-5-11(10)14-8-13-2/h3-7H,1,8H2,2H3

InChI Key

RBOOALXTIKDJCP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent type, position, and electronic effects critically influence the physicochemical and reactive properties of benzaldehyde derivatives. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Key Features Applications/Reactivity References
4-Methoxy-3-methylbenzaldehyde 4-OCH3, 3-CH3 C9H10O2 Methyl group enhances hydrophobicity; planar aromatic core. Intermediate in flavoring agents and pharmaceuticals.
4-Ethoxy-3-methoxybenzaldehyde 4-OCH2CH3, 3-OCH3 C10H12O3 Ethoxy group increases steric bulk; used in dehydrozingerone derivatives. Precursor for heterocycles (e.g., flavones) with bioactive properties.
4-Hexyloxy-3-methoxybenzaldehyde 4-O(CH2)5CH3, 3-OCH3 C14H20O3 Long alkyl chain reduces crystallinity; forms two independent molecules in asymmetric unit. Food additive analogues; structural studies highlight planar conformations.
4-Methoxy-3-(methoxymethyl)benzaldehyde 4-OCH3, 3-CH2OCH3 C10H12O3 Methoxymethyl group introduces flexibility; slightly distorted planarity. Potential intermediate for drug synthesis.
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 4-OCH2C6H4NO2, 3-OCH3 C15H13NO5 Nitro group provides electron-withdrawing effects; enhances reactivity. Substrate for nitro-reduction or coupling reactions.
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 4-OCH2C6H4Br, 3-OCH3 C16H15BrO3 Bromine enables further functionalization (e.g., nucleophilic substitution). Intermediate for antifungal azole agents.
4-Methoxymethoxy-3-vinyl-benzaldehyde (Target) 4-OCH2OCH3, 3-CH=CH2 C11H12O3 Methoxymethoxy increases polarity; vinyl enables conjugation and addition. Hypothesized use in polymer precursors or bioactive molecule synthesis.

Physicochemical Properties

  • Solubility : Longer alkoxy chains (e.g., hexyloxy in ) enhance lipophilicity, whereas polar groups like methoxymethoxy improve solubility in polar aprotic solvents.
  • Crystallinity : Bulky substituents (e.g., nitrobenzyloxy in ) disrupt crystal packing, while planar structures (e.g., 4-hexyloxy derivative ) exhibit ordered lattices.
  • Reactivity : Electron-withdrawing groups (e.g., nitro in ) activate the aldehyde for nucleophilic attack, whereas electron-donating groups (e.g., methoxy in ) stabilize the aromatic ring.

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